2-[({[1,1'-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride
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Overview
Description
2-[({[1,1’-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is a chemical compound that features a biphenyl group attached to an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1,1’-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride typically involves the reaction of 4-bromomethylbiphenyl with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[({[1,1’-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids or amides.
Reduction: Yields amines.
Substitution: Results in substituted biphenyl derivatives.
Scientific Research Applications
2-[({[1,1’-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[({[1,1’-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the aminoacetamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2’-cyano-4-biphenyl)methyl]-L-valine methyl ester hydrochloride
- N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-2-(4-morpholinyl)acetamide
Uniqueness
2-[({[1,1’-biphenyl]-4-yl}methyl)amino]acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and hydrophobicity, while the aminoacetamide moiety offers versatility in forming hydrogen bonds and participating in various chemical reactions.
Properties
CAS No. |
2703781-16-0 |
---|---|
Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.8 |
Purity |
91 |
Origin of Product |
United States |
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